

## **Boc-Gly-OH-15N: A Technical Guide for Advanced Research Applications**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Boc-Gly-OH-15N	
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Introduction: N-(tert-Butoxycarbonyl)-glycine-15N (**Boc-Gly-OH-15N**) is a stable isotope-labeled derivative of the amino acid glycine. It serves as a critical building block in biochemical and pharmaceutical research, enabling precise analysis and tracking of peptides and proteins. The molecule incorporates two key features: the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the heavy isotope of nitrogen (<sup>15</sup>N) in place of the natural abundance <sup>14</sup>N. The Boc group facilitates its use in a specific methodology of peptide synthesis, while the <sup>15</sup>N isotope provides a distinct analytical signature without altering the chemical properties of the glycine residue.[1][2] This guide details the applications of **Boc-Gly-OH-15N** in research, with a focus on its role in peptide synthesis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic studies.

## **Physicochemical and Isotopic Properties**

The primary distinction between **Boc-Gly-OH-15N** and its unlabeled counterpart is the difference in molecular weight due to the <sup>15</sup>N isotope.[3] This mass shift is fundamental to its application in mass spectrometry. However, their chemical reactivity in peptide synthesis is virtually identical.[3]

Table 1: Physicochemical Properties of Boc-Gly-OH-15N



Property	Value	Source
Molecular Formula	C7H13 <sup>15</sup> NO4	[4]
Molecular Weight	~176.18 g/mol	
Appearance	Solid / Powder	
Melting Point	86-89 °C	
Isotopic Purity	Typically >98 atom % 15N	
Chemical Purity	≥99% (CP)	
Solubility	Soluble in DMF, NMP	[3]
CAS Number	106665-75-2	

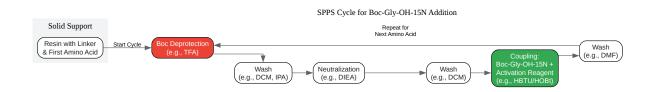
### **Core Applications in Research**

The site-specific incorporation of a stable isotope like <sup>15</sup>N into a peptide sequence is a powerful technique in chemical biology and drug development.[1] **Boc-Gly-OH-15N** is the reagent of choice for introducing this label at a glycine position when using Boc-based solid-phase peptide synthesis (SPPS).

### **Peptide Synthesis**

**Boc-Gly-OH-15N** is a fundamental building block in the synthesis of <sup>15</sup>N-labeled peptides via the Boc-SPPS methodology.[2][5] In this strategy, the Boc group protects the N-terminus of the amino acid. It is stable to the conditions required for peptide bond formation but can be readily removed with moderately strong acids, such as trifluoroacetic acid (TFA), to allow for the stepwise elongation of the peptide chain.[2] Glycine's achiral nature makes it a strategic residue for labeling, as it eliminates the risk of racemization during synthesis.[1][6]





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Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS) incorporating **Boc-Gly-OH-15N**.

### Structural Biology (NMR Spectroscopy)

The  $^{15}$ N nucleus is NMR-active, possessing a nuclear spin of  $\frac{1}{2}$ . Incorporating it into a specific glycine residue simplifies complex NMR spectra, providing a sensitive probe for detailed structural analysis.[1] High-resolution solid-state  $^{15}$ N NMR, often using the cross-polarization magic-angle spinning (CP-MAS) method, is used for the conformational characterization of peptides.[7] The  $^{15}$ N chemical shift is highly sensitive to the local chemical environment, including secondary structure ( $\alpha$ -helix vs.  $\beta$ -sheet), hydrogen bonding patterns, and molecular dynamics.[1][7] This allows for precise determination of the local conformation around the labeled site, which is critical for understanding peptide folding, stability, and interactions with biological targets.[1]

Table 2: Representative <sup>15</sup>N Isotropic Chemical Shifts for Glycine in Peptides



Peptide Sequence	<sup>15</sup> N Isotropic Chemical Shift (ppm)	Structural Context
Boc-Gly-Ala-Leu	100.3	Oligopeptide (Solid State)
Boc-Ala-Gly-Leu	101.5	Oligopeptide (Solid State)
Boc-Leu-Gly-Ala	102.1	Oligopeptide (Solid State)
Boc-Gly-Pro-Leu	99.8	Oligopeptide (Solid State)
Boc-Val-Gly-Val	103.2	Oligopeptide (Solid State)
Data adapted from solid-state		

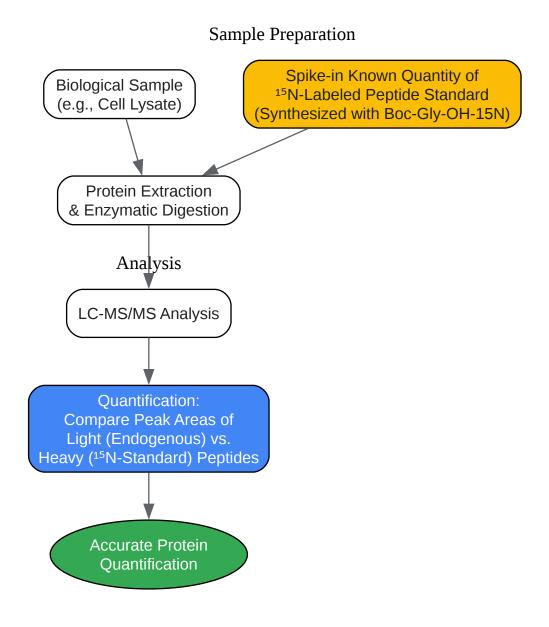
Data adapted from solid-state NMR studies of various oligopeptides.[8] Chemical shifts are referenced to external liquid ammonia.[1]

### **Quantitative Proteomics (Mass Spectrometry)**

In mass spectrometry-based proteomics, peptides synthesized with **Boc-Gly-OH-15N** serve as invaluable internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples.[8][9] This technique, known as Stable Isotope Labeling with Amino acids in cell culture (SILAC) or through synthetic peptide standards, relies on the mass difference between the labeled (heavy) and unlabeled (light) peptides.

The <sup>15</sup>N-labeled peptide is chemically identical to the endogenous peptide of interest and thus exhibits the same behavior during sample preparation, chromatography, and ionization. By spiking a known quantity of the heavy peptide into a sample, the endogenous peptide's concentration can be determined with high accuracy by comparing the signal intensities of the heavy and light isotopic peaks in the mass spectrometer.[3] This is crucial for understanding changes in protein expression levels in various physiological and pathological states.[8]





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Caption: Workflow for quantitative proteomics using a <sup>15</sup>N-labeled peptide standard.

### **Metabolic and Pharmacokinetic Studies**

Labeled peptides can be used as tracers to study metabolic pathways, enzyme kinetics, and protein-protein interactions in vivo and in vitro.[8] By tracking the <sup>15</sup>N-labeled peptide or its metabolic products in biological fluids or tissues, researchers can identify metabolites, determine routes of degradation, and obtain crucial pharmacokinetic data.[1] For example, <sup>15</sup>N-glycine can be used to trace the flow of nitrogen through specific metabolic routes like purine



biosynthesis.[1] This information is essential for optimizing the stability, delivery, and efficacy of peptide-based drugs.[1]

# Experimental Protocol: Incorporation of Boc-Gly-OH-15N via Manual Boc-SPPS

This protocol describes the manual synthesis of a hypothetical tripeptide, Ala-Gly(15N)-Phe, on a PAM (phenylacetamidomethyl) resin to yield a C-terminally acid peptide.

- 1. Resin Preparation and Swelling:
- Place 1.0 g of H-Phe-PAM resin in a peptide synthesis vessel.
- Swell the resin in dichloromethane (DCM) for 30-60 minutes. Drain the solvent.
- 2. First Coupling: Boc-Gly-OH-15N
- Activation: In a separate vial, dissolve 3 equivalents of Boc-Gly-OH-15N, 3 equivalents of HBTU/HOBt, and 6 equivalents of N,N-diisopropylethylamine (DIEA) in N,Ndimethylformamide (DMF). Allow to pre-activate for 5-10 minutes.
- Coupling: Add the activated amino acid solution to the swollen resin. Agitate for 1-2 hours at room temperature.
- Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (IPA) (3x).
- Completion Check: Perform a Kaiser test to confirm the completion of the coupling reaction (beads should be negative/yellow).
- 3. Deprotection:
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
- Agitate for 2-5 minutes, drain, and repeat the TFA treatment for 20-30 minutes.



- Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and the cleaved Boc group.
- 4. Neutralization:
- Add a solution of 10% DIEA in DMF to the resin and agitate for 5-10 minutes.
- Drain and wash the resin with DMF (3x) and DCM (3x).
- 5. Subsequent Cycles:
- Repeat steps 2-4 for the next amino acid (Boc-Ala-OH) in the sequence.
- 6. Final Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry it under vacuum.
- Add a cleavage cocktail (e.g., anhydrous Hydrogen Fluoride (HF) with appropriate scavengers) to the resin. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
- After the cleavage reaction (typically 1-2 hours at 0 °C), evaporate the HF.
- 7. Peptide Precipitation and Purification:
- Wash the resin with cold diethyl ether to precipitate the crude peptide.
- Filter and collect the crude peptide.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the final product identity and isotopic incorporation via mass spectrometry.

### Conclusion

**Boc-Gly-OH-15N** is a specialized and powerful reagent for researchers in structural biology, proteomics, and drug development. Its primary utility lies in the introduction of a stable isotopic



label at a specific glycine residue within a peptide sequence using the well-established Boc-SPPS chemistry. This labeling enables detailed investigations into the structure, dynamics, quantity, and metabolic fate of peptides and proteins, thereby advancing our understanding of complex biological systems and facilitating the development of novel peptide-based therapeutics.[1]

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- To cite this document: BenchChem. [Boc-Gly-OH-15N: A Technical Guide for Advanced Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558797#what-is-boc-gly-oh-15n-used-for-in-research]

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